methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
Methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a heterocyclic compound featuring a fused benzoxadiazocine core. This structure incorporates a 4-bromophenyl substituent, a methyl ester group, and a methano-bridged ring system. Its synthesis likely involves multi-step reactions, including cyclization and functionalization steps, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
methyl 10-(4-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLVERXIADUESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a synthetic compound with potential biological applications. This article explores its biological activity, particularly focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₉H₁₈BrN₂O₃
- Molecular Weight : 404.26 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by interfering with the regulatory mechanisms that control cell division.
- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Inhibition of Metastasis : Compounds with similar structures have demonstrated the ability to inhibit metastatic spread by downregulating matrix metalloproteinases (MMPs) which are crucial for tumor invasion.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Cell Lines Tested | Key Findings |
|---|---|---|
| Cortez-Maya et al. (2018) | U251 (glioblastoma), PC-3 (prostate cancer) | Significant cytotoxic effects were observed at concentrations above 10 µM. |
| Sirisha et al. (2010) | MDA-MB231 (breast cancer), HCT-15 (colorectal cancer) | Compounds exhibited IC50 values ranging from 5 to 15 µM indicating potent anticancer activity. |
| Karpiński et al. (2018) | K562 (leukemia), MCF-7 (breast cancer) | Indicated enhanced apoptosis and reduced proliferation rates in treated cells compared to controls. |
Pharmacological Properties
Beyond anticancer activity, the compound may exhibit other biological activities:
- Antibacterial Activity : Similar compounds have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are best contextualized by comparing it to structurally related molecules. Below is a comparative analysis based on available evidence:
Key Observations :
Core Heterocycles :
- The target compound’s benzo[g][1,3,5]oxadiazocine core is distinct from the biphenyl () or triazine () systems. This fused heterocycle likely confers rigidity and specific electronic properties, contrasting with the linear biphenyl or planar triazine derivatives.
Substituent Effects :
- The 4-bromophenyl group in the target compound parallels the bromooctyl chain in ’s biphenyl derivative. However, the latter’s longer alkyl chain may enhance lipophilicity, while the bromophenyl group in the target compound could favor π-π stacking interactions .
- Compared to the triazine-based Compound 5l (), the target lacks a formyl group but includes a methyl ester, which may alter reactivity (e.g., ester hydrolysis vs. aldehyde oxidation) .
Synthetic Complexity: The target compound’s methano-bridged structure implies a more complex synthesis than the linear biphenyl or triazine derivatives. highlights the use of transition-metal catalysts and chromatography for analogous compounds, suggesting similar challenges in purification .
Research Findings and Gaps
- Structural Characterization : Techniques like NMR and mass spectrometry (as used in ) would confirm the target compound’s structure . X-ray crystallography (via programs like SHELX or ORTEP, ) could resolve its 3D conformation .
- Synthetic Optimization : ’s use of chromatography and catalysts highlights the need for precise reaction control, likely applicable to the target compound’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
